BenchChemオンラインストアへようこそ!

Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-

Antitrichomonas Therapeutic Index In Vivo Efficacy

This 2-nitroimidazole derivative is the chemically synthesized, structurally confirmed major urinary metabolite of an antiprotozoal agent, distinguished by its tertiary alcohol at the 5-position. Its in vivo therapeutic index of 317—up to 13-fold higher than primary/secondary alcohol analogs—makes it an essential analytical reference standard for LC-MS/MS bioanalysis and a superior lead compound for trichomoniasis research. The tertiary alcohol handle enables prodrug derivatization without sacrificing efficacy. Its 2.8-fold lower acute toxicity (LD₅₀ 730 vs. 265 mg/kg) versus the non-hydroxylated analog provides a defined mechanistic probe pair for toxicology studies.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 60628-92-4
Cat. No. B3354667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-
CAS60628-92-4
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=C(N1C)[N+](=O)[O-])O
InChIInChI=1S/C7H11N3O3/c1-7(2,11)5-4-8-6(9(5)3)10(12)13/h4,11H,1-3H3
InChIKeyWLOXDXOPKNBBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- (CAS 60628-92-4): Procurement-Ready Physicochemical and Pharmacological Profile


Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- (CAS 60628-92-4), also known as 5-[(1-hydroxy-1-methyl)ethyl]-1-methyl-2-nitroimidazole, is a 2-nitroimidazole derivative bearing a tertiary alcohol substituent at the 5-position of the imidazole ring [1]. It is characterized by a molecular formula of C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol . Originally identified as a major urinary metabolite of the antiprotozoal agent 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, this compound retains potent in vivo antitrichomonas activity while exhibiting substantially reduced acute toxicity [2]. Its unique substitution pattern—specifically the (1-hydroxy-1-methyl)ethyl moiety attached to a tertiary carbon directly linked to the imidazole nucleus—distinguishes it from both earlier 2-nitroimidazoles and the clinically dominant 5-nitroimidazole class represented by metronidazole [1].

Why Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- Cannot Be Replaced by Generic 2-Nitroimidazole or 5-Nitroimidazole Alternatives


The therapeutic and pharmacological profile of imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- is exquisitely dependent on its tertiary alcohol substitution at the 5-position. Direct comparative data demonstrate that replacing this moiety with a primary or secondary alcohol reduces the in vivo therapeutic index against Trichomonas vaginalis by up to 13-fold [1]. Even the closely related 5-isopropyl analog—differing only by the absence of the hydroxyl group—shows a 3.1-fold lower therapeutic index (TI = 102 vs. 317) driven primarily by a 2.8-fold increase in acute toxicity (LD₅₀ = 265 vs. 730 mg/kg) [1]. Furthermore, the 2-nitroimidazole scaffold itself confers a distinct reduction potential and radiosensitization efficiency profile compared to the 5-nitroimidazole class (e.g., metronidazole), meaning that potency, toxicity, and metabolic fate cannot be extrapolated across subclasses [2]. These non-linear structure–activity relationships preclude generic substitution without re-validation of both efficacy and safety.

Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Therapeutic Index Superiority Over 5-Isopropyl-1-methyl-2-nitroimidazole in Murine Trichomoniasis

In a direct head-to-head comparison using a murine model of Trichomonas vaginalis infection, imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- (Compound A) achieved an ED₅₀ of 2.3 mg/kg per os and an LD₅₀ of 730 mg/kg per os, yielding a Therapeutic Index (TI = LD₅₀/ED₅₀) of 317. The closest prior-art analog, 5-isopropyl-1-methyl-2-nitroimidazole (Compound K), showed a comparable ED₅₀ of 2.6 mg/kg but a markedly lower LD₅₀ of 265 mg/kg, resulting in a TI of only 102—a 3.1-fold inferior safety margin [1]. Four other 5-hydroxyalkyl-2-nitroimidazole comparators (Compounds B–E) bearing primary or secondary alcohols exhibited ED₅₀ values ranging from 14.1 to 35 mg/kg and TI values between 24.8 and 43, underscoring the unique contribution of the tertiary alcohol moiety [1].

Antitrichomonas Therapeutic Index In Vivo Efficacy

Reduced Acute Toxicity Relative to Parent Compound 1-Methyl-5-(1-methylethyl)-2-nitro-1H-imidazole

As the major urinary metabolite of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole (Compound 1), imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- (Compound 6) demonstrated significantly reduced acute oral toxicity while retaining essentially equivalent in vivo antitrichomonas efficacy. The parent compound (Compound 1) exhibited an ED₅₀ approximately equivalent to Compound 6 against T. vaginalis in mice, but its oral LD₅₀ was markedly lower [1]. The patent data confirm that the parent compound (Compound K) has an LD₅₀ of 265 mg/kg versus 730 mg/kg for the target compound [2]. This metabolic oxidation of the side chain from isopropyl to 2-hydroxyisopropyl (tertiary alcohol) represents a detoxification pathway that uncouples efficacy from toxicity [1].

Metabolite Safety Acute Toxicity Detoxification

Moderate Aerobic Antibacterial Activity Absent in the Parent 5-Isopropyl Analog

In vitro susceptibility testing revealed that imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- (Compound 6) possesses moderate antibacterial activity against aerobic Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms, whereas the parent compound 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole was completely ineffective against both aerobes [1]. Both compounds maintained comparable activity against the anaerobe Clostridium perfringens and the protozoan T. vaginalis. This differential aerobic spectrum is attributable to the introduction of the tertiary hydroxyl group, which alters the physicochemical properties (LogP, hydrogen-bonding capacity) and potentially intracellular activation pathways [1].

Antibacterial Spectrum Aerobic Activity Structure–Spectrum Relationship

CNS Safety Advantage of the Phenyl Carbonate Derivative Over Metronidazole—Scaffold-Level Inference

The phenyl carbonate prodrug derivative of imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- (Compound 8 in Cavalleri et al., 1978) was evaluated for central nervous system effects. Preliminary results indicated that at therapeutic doses, Compound 8 induced unwanted CNS effects to a lesser degree than metronidazole [1]. While this is evidence from a derivative rather than the parent alcohol itself, the 2-nitroimidazole scaffold bearing the alpha,alpha,1-trimethyl-5-methanol substructure is the pharmacophoric core, and the carbonate is designed as a prodrug that releases the parent alcohol in vivo. This suggests that the 2-nitroimidazole-tertiary alcohol scaffold may possess a class-level CNS tolerability advantage over the 5-nitroimidazole class (metronidazole), which is known to cause dose-limiting neurotoxicity including peripheral neuropathy and encephalopathy [1].

Neurotoxicity Metronidazole Comparator CNS Safety

Class-Wise 2-Nitroimidazole Radiosensitization Efficiency Advantage Over 5-Nitroimidazoles

Although no direct radiosensitization data are available for imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- itself, comprehensive structure–activity relationship studies on nitroimidazole radiosensitizers have established that 2-nitroimidazoles as a class are uniformly more efficient hypoxic cell radiosensitizers than 5-nitroimidazoles. In Chinese hamster V79-379A cells, 2-nitroimidazoles require approximately 200-fold lower concentrations than 5-nitroimidazoles to achieve equivalent radiosensitization enhancement ratios [1]. This class-level advantage is driven by the higher one-electron reduction potential of the 2-nitro isomer, which correlates directly with radiosensitization efficiency [1]. As a 2-nitroimidazole bearing a solubilizing tertiary alcohol, the target compound represents the favorable isomer class for radiosensitizer development, contrasting with metronidazole (a 5-nitroimidazole) which is a relatively weak radiosensitizer requiring millimolar concentrations to achieve an enhancement ratio of ~1.6 [2].

Radiosensitizer Hypoxic Cells Enhancement Ratio

Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-: High-Value Research and Industrial Application Scenarios Confirmed by Quantitative Evidence


Authentic Reference Standard for Metabolite Identification and Quantification in Preclinical ADME Studies

As the chemically synthesized, structurally confirmed major urinary metabolite of the antiprotozoal agent 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, this compound serves as an essential analytical reference standard for LC-MS/MS quantification in pharmacokinetic, toxicokinetic, and drug metabolism studies. Its availability as a pure synthetic material (rather than isolated metabolite) ensures batch-to-batch consistency for bioanalytical method validation [1].

Lead Compound for Anti-Trichomonas Drug Discovery with a Validated High Therapeutic Index

With a demonstrated in vivo therapeutic index of 317—far exceeding that of prior-art 2-nitroimidazoles (TI = 24.8–102)—this compound is an ideal starting point for lead optimization programs targeting Trichomonas vaginalis infections. Its tertiary alcohol handle further enables prodrug strategies (e.g., carbonate or carbamate derivatization) to modulate pharmacokinetics without sacrificing efficacy [2].

Tool Compound for Investigating Nitroimidazole Structure–Toxicity Relationships

The 2.8-fold difference in acute LD₅₀ between this compound (730 mg/kg) and its non-hydroxylated isopropyl analog (265 mg/kg) provides a well-defined chemical probe pair for mechanistic toxicology studies. Researchers can use this pair to dissect the role of side-chain oxidation in modulating nitroimidazole toxicity, mitochondrial dysfunction, and genotoxicity [2].

Scaffold for Hypoxia-Selective Radiosensitizer or Imaging Agent Development

As a 2-nitroimidazole—the isomer class demonstrated to be approximately 200-fold more efficient as hypoxic cell radiosensitizers than 5-nitroimidazoles—this compound provides a synthetically tractable scaffold with a tertiary alcohol functional group amenable to conjugation with targeting moieties, fluorescent tags, or radionuclides for theranostic applications [3].

Quote Request

Request a Quote for Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.